molecular formula C13H17ClN2O B262973 6-chloro-N-cycloheptylnicotinamide

6-chloro-N-cycloheptylnicotinamide

Cat. No.: B262973
M. Wt: 252.74 g/mol
InChI Key: RVZLLLDQQVFPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-cycloheptylnicotinamide is a synthetic nicotinamide derivative designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a chloro-substituted pyridine ring and a cyclooheptyl group, which can significantly influence its physicochemical properties and biological activity. Nicotinamide derivatives are extensively studied for their role as enzyme inhibitors and their utility as synthetic intermediates in organic chemistry . The core nicotinamide structure is a precursor to essential biochemical cofactors like NAD+ and is a scaffold of high interest in developing therapeutic agents . The structural motif of N-alkylnicotinamide is commonly explored in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers, which have applications in materials science . Researchers value this compound for its potential use in building more complex molecular architectures and for probing biological pathways. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

6-chloro-N-cycloheptylpyridine-3-carboxamide

InChI

InChI=1S/C13H17ClN2O/c14-12-8-7-10(9-15-12)13(17)16-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,16,17)

InChI Key

RVZLLLDQQVFPNT-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=CN=C(C=C2)Cl

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
6-Chloro-N-cyclopentylnicotinamide Cyclopentylamide C₁₁H₁₃ClN₂O 224.69 Reduced steric bulk, higher solubility
6-Chloro-N,N-dimethylnicotinamide Dimethylamide C₈H₉ClN₂O 184.63 Enhanced polarity, lower lipophilicity
6-Chloro-N-hydroxynicotinamide Hydroxylamide C₆H₅ClN₂O₂ 172.57 Hydrogen bonding capacity, higher solubility
Methyl 6-chloronicotinate Methyl ester C₇H₆ClNO₂ 171.58 Ester group increases lipophilicity
  • Cycloheptyl vs.
  • Amide vs. Ester: Methyl 6-chloronicotinate (C₇H₆ClNO₂) and ethyl 6-acetyl-5-chloronicotinate (C₁₀H₁₀ClNO₃) contain ester groups, which enhance stability against hydrolysis but reduce hydrogen-bonding interactions critical for target binding .

Heterocyclic Core Variations

  • Pyridine vs. Pyridazine : Compounds like 6-chloro-N-(pyridin-3-yl)pyridazine-3-carboxamide () replace the pyridine core with pyridazine, altering electronic distribution and binding affinity due to the additional nitrogen atom in the ring .
  • Purine Derivatives: 6-Chloropurine derivatives () exhibit distinct pharmacological profiles, as their bicyclic structure enables interactions with enzymes like adenosine deaminase, unlike the monocyclic nicotinamide analogs .

Key Research Findings

  • Synthetic Routes : Ethyl 6-acetyl-5-chloronicotinate (CAS 1429182-81-9) is synthesized via Friedel-Crafts acylation, with yields optimized for industrial scalability .
  • Thermodynamic Stability : Cycloheptyl-substituted nicotinamides exhibit higher thermal stability compared to cyclopentyl analogs due to reduced ring strain .

Preparation Methods

Chlorination of Nicotinic Acid Derivatives

6-Chloronicotinic acid serves as the critical precursor for this synthesis. While direct chlorination of nicotinic acid is challenging due to the electron-withdrawing carboxylic acid group, indirect routes have been employed:

  • Nitration-Reduction-Sandmeyer Sequence :
    Nitration of nicotinic acid at elevated temperatures introduces a nitro group at the 5-position, followed by reduction to 5-aminonicotinic acid using hydrogenation (Pd/C, H₂). Subsequent Sandmeyer reaction with CuCl/HCl replaces the amino group with chlorine, yielding 6-chloronicotinic acid.

    5-Nitronicotinic acidH2/Pd/C5-Aminonicotinic acidCuCl/HCl6-Chloronicotinic acid\text{5-Nitronicotinic acid} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{5-Aminonicotinic acid} \xrightarrow{\text{CuCl/HCl}} \text{6-Chloronicotinic acid}
  • Directed Metalation :
    Using lithium diisopropylamide (LDA), nicotinic acid derivatives undergo directed ortho-metalation, followed by quenching with Cl₂ or N-chlorosuccinimide (NCS) to install the chlorine atom.

Alternative Routes via Cyanopyridine Hydrolysis

6-Chloronicotinonitrile, commercially available or synthesized via halogen exchange, undergoes acidic or basic hydrolysis to produce 6-chloronicotinic acid:

6-ChloronicotinonitrileH2O/H+or OH6-Chloronicotinic acid\text{6-Chloronicotinonitrile} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{6-Chloronicotinic acid}

This method avoids regioselectivity issues and achieves >90% conversion under reflux conditions.

Amide Bond Formation with Cycloheptylamine

Acid Chloride Route

Activation of 6-chloronicotinic acid via thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with cycloheptylamine in anhydrous dichloromethane:

6-Chloronicotinic acidSOCl26-Chloronicotinoyl chlorideCycloheptylamine6-Chloro-N-cycloheptylnicotinamide\text{6-Chloronicotinic acid} \xrightarrow{\text{SOCl}_2} \text{6-Chloronicotinoyl chloride} \xrightarrow{\text{Cycloheptylamine}} \text{this compound}

Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) to scavenge HCl.

  • Yield : 68–72% after recrystallization from ethanol.

Carbodiimide-Mediated Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enhances reaction efficiency and minimizes racemization:

6-Chloronicotinic acid+CycloheptylamineEDC/HOBtThis compound\text{6-Chloronicotinic acid} + \text{Cycloheptylamine} \xrightarrow{\text{EDC/HOBt}} \text{this compound}

Optimized Parameters :

  • Molar Ratio : 1:1.2 (acid:amine).

  • Solvent : Dimethylformamide (DMF) at 0°C → room temperature.

  • Reaction Time : 12–16 hours.

  • Yield : 78–82% after silica gel chromatography (hexane/ethyl acetate).

Reaction Optimization and Byproduct Analysis

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and THF outperform DCM in carbodiimide-mediated couplings due to improved reagent solubility.

  • Temperature Control : Reactions conducted at 0°C initially, then warmed to room temperature, reduce side reactions (e.g., over-activation of the carboxylic acid).

Common Byproducts and Mitigation

  • N-Acylurea Formation : Excess EDC leads to stable acylurea byproducts. Mitigated by maintaining stoichiometric EDC and adding HOBt as an activator.

  • Dimerization : Cycloheptylamine’s steric bulk reduces dimerization risks compared to smaller amines.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H, pyridine-H2), 8.25 (d, J = 8.0 Hz, 1H, pyridine-H4), 7.55 (d, J = 8.0 Hz, 1H, pyridine-H5), 6.10 (br s, 1H, NH), 3.45–3.55 (m, 1H, cycloheptyl-CH), 1.70–1.90 (m, 8H, cycloheptyl-CH₂).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C-Cl).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 142–144°C (uncorrected).

Comparative Analysis with Analogous Compounds

CompoundYield (%)IC₅₀ (nM)Reference
6-Chloro-N-cyclopropylnicotinamide70N/A
6e (N-cycloheptyl derivative)82849
7f (N-cyclohexyl variant)786

Table 1. Comparative yields and bioactivity of nicotinamide derivatives.

The cycloheptyl substituent in 6e exhibits moderate 11β-HSD1 inhibitory activity (IC₅₀ = 849 nM), suggesting steric and electronic tuning opportunities.

Industrial and Environmental Considerations

  • Scale-Up Challenges :
    Carbodiimide-mediated couplings face cost barriers at industrial scales. Alternative methods like enzymatic amidation are under investigation.

  • Waste Management : DMF and EDC require neutralization and specialized disposal due to toxicity.

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